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Overview
Description
LY3372689 is a drug candidate molecule under investigation for the treatment of Alzheimer’s disease. It targets the enzyme O-GlcNAcase, which is involved in the removal of O-GlcNAc from proteins. This compound aims to reduce the formation of tau protein tangles, a hallmark of Alzheimer’s disease .
Preparation Methods
The synthesis of LY3372689 involves multiple steps, including the formation of three key rings: thiazole, piperidine, and oxadiazole. The synthetic route typically starts with the preparation of these rings, followed by their assembly into the final compound. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of each ring and their subsequent linkage .
Industrial production methods for LY3372689 are likely to involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Chemical Reactions Analysis
LY3372689 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of alcohols or amines .
Scientific Research Applications
LY3372689 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of O-GlcNAcase in various biochemical pathways.
Biology: It helps in understanding the mechanisms of protein glycosylation and its impact on cellular functions.
Medicine: It is being investigated as a potential therapeutic agent for Alzheimer’s disease and other tauopathies.
Industry: It may have applications in the development of diagnostic tools and biomarkers for neurodegenerative diseases
Mechanism of Action
LY3372689 exerts its effects by inhibiting the enzyme O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc from serine and threonine residues on proteins. By inhibiting this enzyme, LY3372689 promotes the glycosylation of tau protein, reducing its propensity to form toxic aggregates. This helps stabilize tau in a soluble, nonpathogenic form, potentially preventing the progression of Alzheimer’s disease .
Comparison with Similar Compounds
LY3372689 is unique in its specific inhibition of O-GlcNAcase. Similar compounds include:
Thiamet G: Another O-GlcNAcase inhibitor that has shown promise in preclinical studies for reducing tau pathology.
PUGNAc: A less specific O-GlcNAcase inhibitor that also affects other glycosidases.
NButGT: A potent O-GlcNAcase inhibitor with a different chemical structure compared to LY3372689
LY3372689 stands out due to its high specificity and potential for clinical use in treating Alzheimer’s disease .
Properties
CAS No. |
2241514-56-5 |
---|---|
Molecular Formula |
C16H22FN5O3S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[4-fluoro-5-[[(2S,4S)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H22FN5O3S/c1-9-6-12(24-8-14-19-11(3)25-21-14)4-5-22(9)7-13-15(17)20-16(26-13)18-10(2)23/h9,12H,4-8H2,1-3H3,(H,18,20,23)/t9-,12-/m0/s1 |
InChI Key |
FRVXHWNHGWUTQO-CABZTGNLSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1CC2=C(N=C(S2)NC(=O)C)F)OCC3=NOC(=N3)C |
Canonical SMILES |
CC1CC(CCN1CC2=C(N=C(S2)NC(=O)C)F)OCC3=NOC(=N3)C |
Origin of Product |
United States |
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